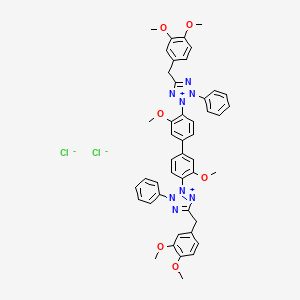
3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves multiple steps, starting with the preparation of the biphenylene core. The biphenylene core is synthesized through a series of reactions involving the coupling of 3,3’-dimethoxy-4,4’-biphenylene with appropriate reagents to introduce the tetrazolium groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the tetrazolium groups into formazan derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include formazan derivatives from reduction reactions and various substituted derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to detect and quantify specific biomolecules.
Medicine: Utilized in diagnostic tests and research to understand disease mechanisms and develop new treatments.
Industry: Applied in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves its interaction with specific molecular targets. The tetrazolium groups can undergo redox reactions, leading to the formation of colored formazan products. These reactions are often used in assays to measure cellular metabolic activity and enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-4,4’-biphenylene diisocyanate: Another biphenylene derivative used in polymer chemistry.
Tetrazolium salts: A class of compounds similar to 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) used in various biochemical assays.
Uniqueness
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form colored formazan products makes it particularly valuable in biochemical assays .
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N8O6.2ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;;/h7-26,29-30H,27-28H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENYHSISIKTHQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44Cl2N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659859 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106629-90-7 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

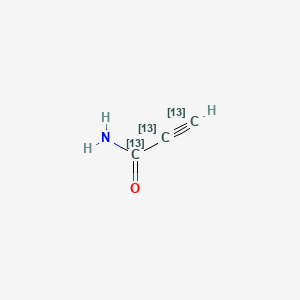
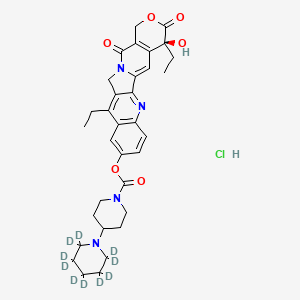
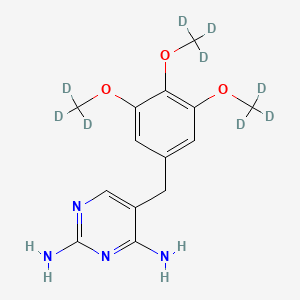
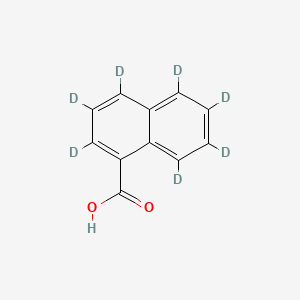
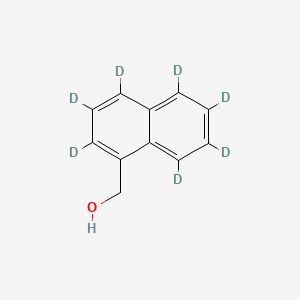
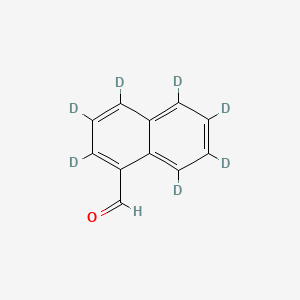

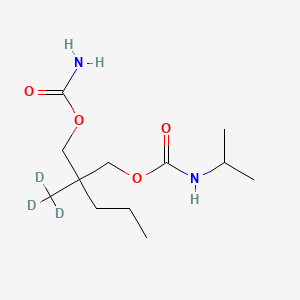
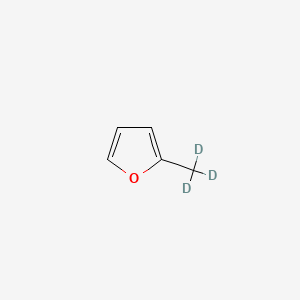
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
